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molecular formula C6H10N2 B3047726 (R)-Piperidine-2-carbonitrile CAS No. 1434126-85-8

(R)-Piperidine-2-carbonitrile

Cat. No. B3047726
M. Wt: 110.16
InChI Key: YAVXLTMRALFZIS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05198449

Procedure details

Following the procedure of Preparation 9, the title compound is prepared from 3-phenoxypropyl bromide and 2-cyanopiperidine [Chem. Ber. 92, 1608-1613 (1959), Helv. Chim. Acta 46(4), 1190-1206 (1963)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][NH:15]1)#[N:13]>>[C:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][N:15]1[CH2:10][CH2:9][CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1NCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of Preparation 9

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1N(CCCC1)CCCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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